![molecular formula C15H23BrClNO3 B4397718 2-[(3-Bromo-4-cyclopentyloxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4397718.png)
2-[(3-Bromo-4-cyclopentyloxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride
Overview
Description
2-[(3-Bromo-4-cyclopentyloxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-4-cyclopentyloxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Ether Formation: Cyclopentyloxy group is introduced via an etherification reaction.
Methoxylation: Introduction of a methoxy group to the benzene ring.
Amination: Formation of the amino group attached to the benzyl position.
Ethanolamine Addition: Reaction of the amino group with ethanolamine.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-4-cyclopentyloxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The amino and hydroxyl groups can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ether and ester bonds can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Substitution: Formation of azido, cyano derivatives.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of phenols or carboxylic acids.
Scientific Research Applications
2-[(3-Bromo-4-cyclopentyloxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-4-cyclopentyloxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]amino}ethanol
- **2-{[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]amino}propanol
- **2-{[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]amino}butanol
Uniqueness
The presence of the hydrochloride salt in 2-[(3-Bromo-4-cyclopentyloxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride enhances its solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, particularly in aqueous environments.
Properties
IUPAC Name |
2-[(3-bromo-4-cyclopentyloxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3.ClH/c1-19-14-9-11(10-17-6-7-18)8-13(16)15(14)20-12-4-2-3-5-12;/h8-9,12,17-18H,2-7,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUSZLOXBJEZRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCO)Br)OC2CCCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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